2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4
Overview
Description
“2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4” is a biochemical used for proteomics research . It’s a medicinal chemistry intermediate .
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-6-fluorobenzonitrile, can be prepared by treatment of 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms .Molecular Structure Analysis
The molecular formula of “this compound” is C12H7D4FN4O2 .Chemical Reactions Analysis
This compound has been employed for the preparation of tacrine-related compounds. It may be used for the synthesis of antifolate and antibacterial quinazoline derivatives. It may also be used for the synthesis of bis (4-oxoquinazolin-2-yl)pyridine and fluoro-containing quinazolin-4 (1 H )-ones .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 266.26 .Scientific Research Applications
Peptide Sequencing
One application of compounds related to 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 is in peptide sequencing. Johnstone, Povall, and Entwistle (1975) describe a method where peptides and amino acids are treated with nitroaryl derivatives (similar in structure to the compound ) to facilitate the identification of amino acid sequences in peptides using mass spectrometry (Johnstone, Povall, & Entwistle, 1975).
Radiopharmaceutical Synthesis
Lemaire et al. (1992) explored the synthesis of various fluorine-18 substituted aromatic compounds for use in radiopharmaceuticals. Their work involved similar nitro precursors and fluorinated compounds, indicating potential applications of this compound in the development of new radiopharmaceuticals (Lemaire et al., 1992).
N-Terminal Amino Acid Determination
Signor et al. (1969) discussed a procedure for determining N-terminal groups in proteins using fluoro-nitropyridines. Given the structural similarity, this compound could potentially be used in similar applications to identify N-terminal amino acids in proteins and peptides (Signor, Biondi, Tamburro, & Bordignon, 1969).
Spectroscopic Analysis and Chiroptical Properties
Toniolo et al. (1972) examined the ultraviolet-visible absorption and circular dichroism of N-(3-nitro-2-pyridyl)amino-acids, which are structurally related to this compound. This suggests potential use of the compound in chiroptical studies and understanding the spectroscopic properties of related compounds (Toniolo, Nisato, Biondi, & Signor, 1972).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it may interact with its targets through binding to specific proteins or enzymes, thereby influencing their function.
Result of Action
As it is used in proteomics research , it may influence protein function or expression, but further studies are needed to confirm this.
Properties
IUPAC Name |
3-nitro-6-N-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]pyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIIRBNNSUNCH-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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